molecular formula C19H32INO4 B5194032 3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide

3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide

Cat. No. B5194032
M. Wt: 465.4 g/mol
InChI Key: WLFUQYHFFJXWBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide, also known as BHDP, is a quaternary ammonium compound that has been widely used in scientific research. BHDP has a unique chemical structure that makes it an excellent tool for studying the biochemical and physiological effects of various compounds. In

Mechanism of Action

3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide functions by binding to the active site of enzymes and other proteins, where it undergoes hydrolysis to release a fluorescent product. The fluorescence of the product can then be measured to determine the activity of the enzyme or the binding of the ligand to the protein.
Biochemical and Physiological Effects
3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. 3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide has also been shown to have anti-inflammatory properties, inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide in lab experiments is its high sensitivity and specificity. 3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide is a highly specific substrate for certain enzymes, allowing for accurate measurement of enzyme activity. However, one limitation of using 3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide is that it can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of potential future directions for research involving 3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide. One area of interest is the development of new fluorescent probes based on the 3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide structure for studying the binding of ligands to proteins and enzymes. Another area of interest is the use of 3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide in the development of new drugs for the treatment of inflammatory diseases. Overall, 3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide is a versatile tool for studying the biochemical and physiological effects of various compounds and has a number of potential applications in scientific research.

Synthesis Methods

3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide can be synthesized through a multistep process that involves the reaction of 4-butoxy-2-hydroxybenzoic acid with thionyl chloride to form 4-butoxy-2-chlorobenzoic acid. The resulting compound is then reacted with N,N-diethylethanamine and N-methylpropanamine to form 3-[(4-butoxy-2-chlorobenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium chloride. Finally, the compound is treated with potassium iodide to form 3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide.

Scientific Research Applications

3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide has been widely used in scientific research as a tool for studying the biochemical and physiological effects of various compounds. 3-[(4-butoxy-2-hydroxybenzoyl)oxy]-N,N-diethyl-N-methyl-1-propanaminium iodide is commonly used as a substrate for measuring the activity of enzymes such as esterases and amidases. It has also been used as a fluorescent probe for studying the binding of ligands to proteins and enzymes.

properties

IUPAC Name

3-(diethylamino)propyl 4-butoxy-2-hydroxybenzoate;iodomethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4.CH3I/c1-4-7-12-22-15-9-10-16(17(20)14-15)18(21)23-13-8-11-19(5-2)6-3;1-2/h9-10,14,20H,4-8,11-13H2,1-3H3;1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFUQYHFFJXWBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)C(=O)OCCCN(CC)CC)O.CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H32INO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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